Carbocyclic thromboxane A2
概要
説明
Carbocyclic thromboxane A2 is a synthetic analogue of thromboxane A2, a biologically active metabolite of arachidonic acid. Thromboxane A2 is known for its role in platelet aggregation, vasoconstriction, and smooth muscle proliferation. This compound mimics the biological activity of thromboxane A2 but is more stable, making it useful for research and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: Carbocyclic thromboxane A2 is synthesized from prostaglandin endoperoxide (PGH2) through the action of thromboxane A2 synthase.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and purification techniques to isolate the desired product .
化学反応の分析
反応の種類: 環状トロンボキサンA2は、以下を含むさまざまな化学反応を起こします。
酸化: より酸化された形態への変換。
還元: 官能基をより単純な形態に還元。
置換: 官能基を他の化学的実体と置換.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、環状トロンボキサンA2のさまざまな酸化された、還元された、および置換された誘導体が含まれ、それぞれが異なる生物学的活性を持っています .
4. 科学研究への応用
環状トロンボキサンA2は、幅広い科学研究への応用を持っています。
化学: トロンボキサン類似体の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路における役割と、細胞増殖や移動への影響について調べられています。
医学: 心血管疾患、がん、および炎症性疾患における潜在的な治療用途について調査されています。
科学的研究の応用
Carbocyclic thromboxane A2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of thromboxane analogues.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and migration.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting thromboxane pathways
作用機序
環状トロンボキサンA2は、標的細胞の表面にあるトロンボキサン受容体に結合することによってその効果を発揮します。 この結合は細胞内シグナル伝達経路を活性化し、血小板凝集、血管収縮、および平滑筋増殖などのさまざまな生理学的反応につながります。 分子標的には、トロンボキサン受容体とそれに関連するGタンパク質共役受容体が含まれ、これらの受容体は下流の効果を媒介します .
類似化合物:
トロンボキサンA2: 同様の生物学的活性を持つ天然の類似体ですが、安定性が劣ります。
プロスタグランジンH2: トロンボキサンA2の生合成における前駆体。
トロンボキサンB2: トロンボキサンA2の生物学的に不活性な代謝産物
独自性: 環状トロンボキサンA2は、天然のトロンボキサンA2と比較して安定性が向上しているため、研究および治療用途に適しています。 トロンボキサンA2の生物学的活性を模倣しながら、急速な分解に対して抵抗性があることは、他の類似化合物とは異なる点です .
類似化合物との比較
Thromboxane A2: The natural analogue with similar biological activity but less stability.
Prostaglandin H2: The precursor in the biosynthesis of thromboxane A2.
Thromboxane B2: A biologically inactive metabolite of thromboxane A2
Uniqueness: Carbocyclic thromboxane A2 is unique due to its enhanced stability compared to natural thromboxane A2, making it more suitable for research and therapeutic applications. Its ability to mimic the biological activity of thromboxane A2 while being resistant to rapid degradation sets it apart from other similar compounds .
生物活性
Carbocyclic thromboxane A2 (CTA2) is a stable analog of thromboxane A2 (TXA2), a potent eicosanoid involved in various physiological processes, particularly in vascular function and platelet aggregation. This article delves into the biological activity of CTA2, highlighting its mechanisms, effects on vascular smooth muscle, and implications in cardiovascular health.
Overview of this compound
This compound is synthesized as a stable analog to TXA2, which is known for its short half-life and rapid degradation. CTA2 retains the biological properties of TXA2 but exhibits enhanced stability, making it a valuable compound for research into thromboxane-related activities.
Vasoconstriction
CTA2 is recognized primarily for its potent vasoconstrictor effects. Research indicates that it stimulates coronary vascular smooth muscle at extremely low concentrations, with effective vasoconstriction observed at 29 pM . This action is crucial in understanding its role in cardiovascular physiology and pathology.
- Concentration-Dependent Effects : At concentrations ranging from 1 to 5 µM, CTA2 not only induces vasoconstriction but also inhibits platelet aggregation induced by arachidonic acid and endoperoxides . This dual action suggests a complex role in modulating vascular responses during thrombotic events.
Platelet Aggregation
While TXA2 promotes platelet aggregation, CTA2 has been shown to inhibit this process under certain conditions. It selectively inhibits thromboxane synthesis in platelets without affecting prostacyclin synthesis in other tissues, indicating a dissociation between its vasoconstrictor and platelet-aggregating activities .
Impact on Vascular Smooth Muscle Cells
Recent studies have explored the influence of CTA2 on vascular smooth muscle cells (VSMCs), particularly in relation to angiotensin II-induced proliferation. CTA2 enhances the proliferative effects of angiotensin II, suggesting that it may play a role in vascular remodeling associated with hypertension and atherosclerosis .
Case Studies
- Myocardial Ischemia : In vivo studies have demonstrated that CTA2 can induce myocardial ischemia leading to sudden death in animal models, notably rabbits. This effect occurs independently of pulmonary or coronary thrombosis, underscoring the direct impact of CTA2 on coronary circulation .
- Respiratory Effects : Administration of CTA2 has been linked to increased tracheal mucous gel layer thickness in rat models. This finding indicates potential roles beyond cardiovascular effects, possibly influencing respiratory physiology .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound:
特性
IUPAC Name |
(Z)-7-[(2S,3R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNJZLXPXFNGN-GXTQQWMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC2CC(C2)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74034-56-3 | |
Record name | Carbocyclic thromboxane A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074034563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBOCYCLIC THROMBOXANE A2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K593AJ3OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carbocyclic thromboxane A2 exert its effects?
A1: cTxA2 acts as a potent agonist at thromboxane A2/prostaglandin H2 receptors [, , , , , , , ]. Upon binding, it triggers a cascade of intracellular events, primarily involving calcium (Ca2+) signaling, leading to various physiological responses like vasoconstriction and smooth muscle cell proliferation [, , , ].
Q2: What is the role of calcium in this compound-induced vasoconstriction?
A2: cTxA2-induced vasoconstriction is highly dependent on calcium influx. Studies using calcium antagonists like nifedipine have shown significant attenuation of cTxA2-induced coronary constriction [, ]. This suggests that cTxA2 acts by promoting calcium entry into vascular smooth muscle cells, leading to contraction.
Q3: What are the downstream effects of this compound on smooth muscle cells?
A4: In rat aortic smooth muscle cells, cTxA2 stimulates a rapid increase in intracellular calcium concentration, followed by activation of mitogen-activated protein kinase (MAPK) and expression of growth-related genes like c-fos and egr-1 []. This signaling cascade ultimately leads to increased DNA synthesis and cell proliferation, indicating a potential role for cTxA2 in vascular remodeling.
Q4: Does this compound interact with other vasoactive substances?
A5: Yes, studies indicate a synergistic effect between cTxA2 and Angiotensin II in promoting DNA synthesis in smooth muscle cells []. Furthermore, cTxA2 appears to enhance contractions induced by various agonists, including serotonin, histamine, and prostaglandin F2α in bovine cerebral arteries, suggesting a complex interplay with other vasoactive mediators [].
Q5: What is the molecular formula and weight of this compound?
A6: The molecular formula of cTxA2 is C20H32O4, and its molecular weight is 336.47 g/mol [, , ].
Q6: Is there any spectroscopic data available for this compound?
A7: Resonance Raman (RR) spectroscopy has been employed to study the interaction of cTxA2 with thromboxane synthase []. This technique provides insights into the heme environment of the enzyme and how it changes upon binding to substrate analogs like cTxA2.
Q7: How stable is this compound compared to thromboxane A2?
A8: cTxA2 is considerably more stable than the naturally occurring thromboxane A2, which has a half-life of approximately 30 seconds in physiological conditions [, ]. This increased stability makes cTxA2 a valuable tool for studying the biological effects of TxA2.
Q8: How do structural modifications of this compound affect its activity?
A9: Research on structural analogs of TxA2, such as pinane thromboxane A2 (PTA2), has shown that even minor alterations in the molecule can significantly impact its pharmacological profile [, ]. While cTxA2 acts as a potent agonist, some analogs exhibit antagonistic properties at thromboxane receptors.
Q9: What in vitro models have been used to study this compound?
A10: Isolated tissue preparations, such as aortic rings, tracheal smooth muscle, and mesenteric arteries from various species (rat, rabbit, dog, monkey) have been used extensively to study the vasoactive properties of cTxA2 [, , , , , , , ]. Additionally, cell culture models, particularly rat aortic smooth muscle cells, have provided insights into the intracellular signaling pathways activated by cTxA2 [].
Q10: What have in vivo studies revealed about the effects of this compound?
A11: In vivo studies, primarily in rabbit models, have demonstrated the potent vasoconstrictor effects of cTxA2. Administration of cTxA2 leads to significant increases in coronary perfusion pressure and can induce myocardial ischemia [, , ]. These effects highlight the potential role of TxA2 in cardiovascular diseases.
Q11: Are there any studies investigating the effects of this compound on the gastrointestinal tract?
A12: Yes, cTxA2 has been shown to induce contractions in the rat colon in vitro []. These contractions are inhibited by thromboxane A2 antagonists, indicating a receptor-mediated effect. Interestingly, cTxA2 appears to mimic the effects of prostaglandin D2 in this context, suggesting a potential overlap in their signaling pathways.
Q12: What is the effect of this compound on tracheal mucous?
A13: Research suggests that cTxA2 can increase tracheal mucous gel layer thickness [], indicating a potential role in airway mucus regulation.
Q13: Are there other thromboxane A2 analogs with distinct pharmacological profiles?
A14: Yes, besides cTxA2, other stable TxA2 analogs, such as U46619, have been developed and are widely used in research [, , , , , , , ]. These analogs often display different potencies and selectivities for thromboxane receptors, making them valuable tools for dissecting the complexities of TxA2 signaling.
Q14: When was this compound first synthesized, and what impact did it have on the field?
A15: The synthesis of cTxA2, along with another stable analog, pinane thromboxane A2 (PTA2), was a significant milestone in prostanoid research [, , ]. These stable analogs provided invaluable tools for investigating the biological activities of the short-lived TxA2, which was challenging to study directly.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。